![molecular formula C25H27N3O4S B4021921 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4021921.png)
2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide
Description
Synthesis Analysis
The synthesis of compounds similar to "2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide" often involves multi-step chemical reactions that include the formation of amide bonds, sulfonamide groups, and aromatic substitutions. Studies have demonstrated methods to synthesize related compounds through interactions of primary amines with specific sulfonyl chlorides and subsequent reactions involving benzoyl derivatives (Deruiter et al., 1991; Rublova et al., 2017). These processes highlight the importance of choosing appropriate starting materials and reaction conditions to achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of benzoyl and sulfonylamino compounds, similar to the one , has been extensively studied using various spectroscopic techniques, including NMR and X-ray crystallography. These analyses provide insights into the compound's conformation, bond lengths, and angles, contributing to a deeper understanding of its reactivity and interactions with biological targets (Rublova et al., 2017).
Chemical Reactions and Properties
Compounds containing benzoyl and sulfonylamino groups participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. The reactivity pattern is influenced by the electronic properties of the substituents, which can be leveraged to design specific reactions for synthetic applications (Morgan et al., 1990).
Physical Properties Analysis
The physical properties of "2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide," such as solubility, melting point, and crystallinity, are influenced by its molecular structure. For instance, the presence of both polar (sulfonylamino) and non-polar (benzyl) groups can affect its solubility in various solvents, impacting its application in chemical syntheses and pharmaceutical formulations (Gryaznov et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are central to understanding the behavior of "2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide" in various environments. These properties are determined by the functional groups present in the molecule and their interaction with each other and with external reagents (Summers & Quirk, 1998).
properties
IUPAC Name |
2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-18(2)26-25(30)22-11-7-8-12-23(22)27-24(29)20-13-15-21(16-14-20)28(33(3,31)32)17-19-9-5-4-6-10-19/h4-16,18H,17H2,1-3H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIZCCXMUOOUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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